molecular formula C8H7ClO2 B1181774 2-Hydroxy-6-methylbenzoyl chloride CAS No. 1261649-90-4

2-Hydroxy-6-methylbenzoyl chloride

Cat. No.: B1181774
CAS No.: 1261649-90-4
M. Wt: 170.59 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methylbenzoyl chloride (CAS: 1261649-90-4) is an aromatic acyl chloride characterized by a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 6-position on the benzene ring. Its InChIKey (GPNCYIZKJTXKRO-UHFFFAOYSA-N) confirms its unique stereoelectronic profile . This compound is primarily used as an acylating agent in organic synthesis, enabling the introduction of the 2-hydroxy-6-methylbenzoyl moiety into target molecules.

Properties

IUPAC Name

2-hydroxy-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWNQYRZFIRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylbenzoyl chloride typically involves the chlorination of 2-Hydroxy-6-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Hydroxy-6-methylbenzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Hydroxy-6-methylbenzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-Hydroxy-6-methylbenzoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Acylation Reactions: Catalysts such as aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.

    Hydrolysis: The reaction is carried out in aqueous acidic or basic conditions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.

    2-Hydroxy-6-methylbenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

2-Hydroxy-6-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbenzoyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can acylate proteins and enzymes, potentially altering their activity and function. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: 2-Hydroxy-6-methylbenzoyl chloride and its isonicotinoyl analog share acyl chloride reactivity but differ in ring structure (benzene vs. pyridine). The sulfonyl chloride (C₇H₆Cl₂O₂S) exhibits distinct reactivity, favoring sulfonylation over acylation .

The hydroxyl group in the ortho position may form intramolecular hydrogen bonds, stabilizing the molecule but complicating synthesis due to competing side reactions .

Commercial Accessibility :

  • 2-Hydroxy-6-methylbenzoyl chloride’s lack of suppliers contrasts with the commercial availability of its sulfonyl counterpart, suggesting challenges in synthesis or niche demand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.